2-(3-Bromoadamantan-1-yl)acetic acid
Overview
Description
The compound 2-(3-Bromoadamantan-1-yl)acetic acid is not directly described in the provided papers. However, the papers do discuss related brominated compounds, which can offer insights into the chemical behavior and properties that might be expected from 2-(3-Bromoadamantan-1-yl)acetic acid. For instance, the first paper describes the synthesis and molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a compound that also contains a bromine atom and an acetic acid moiety, suggesting that some of the synthetic methods and structural characteristics might be similar .
Synthesis Analysis
The synthesis of brominated aromatic compounds, as described in the first paper, involves regioselective bromination, which is a common method for introducing a bromine atom into an organic molecule . Although the synthesis of 2-(3-Bromoadamantan-1-yl)acetic acid is not explicitly detailed, it is likely that a similar approach could be used, starting with an adamantane derivative and then introducing the bromine atom and acetic acid group through appropriate chemical reactions.
Molecular Structure Analysis
The molecular structure of brominated compounds is significantly influenced by the presence of the bromine atom, which is electron-withdrawing. This can affect the bond angles and the planarity of the molecule, as seen in the first paper where the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted . For 2-(3-Bromoadamantan-1-yl)acetic acid, the bromine atom would likely influence the geometry of the molecule in a similar fashion.
Chemical Reactions Analysis
Brominated compounds are often reactive due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution or elimination. The papers do not provide specific reactions for 2-(3-Bromoadamantan-1-yl)acetic acid, but the reactivity patterns of brominated compounds, in general, suggest that it could undergo reactions with nucleophiles or elimination to form different products .
Physical and Chemical Properties Analysis
The physical properties such as melting points and the chemical properties like reactivity can be inferred from the data on related compounds. For example, the melting points of the compounds in the second paper were determined, which is a common way to characterize the purity and stability of a compound . The presence of the bromine atom in the molecule can also affect its density, boiling point, and solubility. The chemical properties, such as acidity or basicity, can be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating properties of other substituents, as mentioned in the first paper .
Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field: Chemistry
- Summary of Application: The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Among stable dehydroadamantanes, researchers have been most interested in 1,
Synthesis of Adamantane-Containing Acids
- Scientific Field: Chemistry
- Summary of Application: 3-Bromoadamantane-1-carboxylic acid and 2-(3-bromoadamantan-1-yl)acetic acid are synthesized by bromination of the corresponding adamantane-containing acids with molecular bromine . These compounds are used for further functionalization of the adamantane moiety .
- Methods of Application: The synthesis involves the bromination of adamantane-containing acids with molecular bromine . This process results in the formation of 3-Bromoadamantane-1-carboxylic acid and 2-(3-bromoadamantan-1-yl)acetic acid .
- Results or Outcomes: The resulting brominated adamantane derivatives are used for further functionalization of the adamantane moiety . This opens up possibilities for the creation of new materials based on natural and synthetic nanodiamonds .
Synthesis of 2-Methyleneadamantane
- Scientific Field: Chemistry
- Summary of Application: The synthesis of 2-methyleneadamantane is another application of adamantane derivatives . This compound is generated as a decomposition product of an alkylation product formed during the heterolysis of 2-methyl-2-chloroadamantane and 2-bromo-2-methyladamantane .
- Methods of Application: The synthesis involves the heterolysis of 2-methyl-2-chloroadamantane and 2-bromo-2-methyladamantane in sulfolane in the presence of 1,3,5-triphenylverdazyl . This process generates a verdazylium salt and an alkylation product that decomposes to 2-methyleneadamantane .
- Results or Outcomes: The resulting 2-methyleneadamantane can be used for further research and development in the field of adamantane chemistry .
Direct Radical Functionalization
- Scientific Field: Chemistry
- Summary of Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Methods of Application: This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
- Results or Outcomes: Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons, providing insights that can be applied to the C–H functionalization of other substrate classes .
Future Directions
The future directions of research involving “2-(3-Bromoadamantan-1-yl)acetic acid” and similar compounds could involve the development of new materials based on natural and synthetic nanodiamonds . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
2-(3-bromo-1-adamantyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGLWCBEPPFDDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromoadamantan-1-yl)acetic acid | |
CAS RN |
17768-34-2 | |
Record name | 3-Bromoadamantane-1-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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